REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]2[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:9]=2[Cl:16])=[N:6][CH:5]=[C:4]([NH:17]C(=O)C)[N:3]=1.N>Cl.O>[NH2:1][C:2]1[C:7]([C:8]2[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:9]=2[Cl:16])=[N:6][CH:5]=[C:4]([NH2:17])[N:3]=1
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Name
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2-amino-6-acetamido-3-(2,3,5-trichlorophenyl)pyrazine
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Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)NC(C)=O
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Name
|
|
Quantity
|
1.31 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.04 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with chloroform (3×50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined chloroform extracts were dried over anhydrous magnesium sulphate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated down in vacuo at 80° C
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |